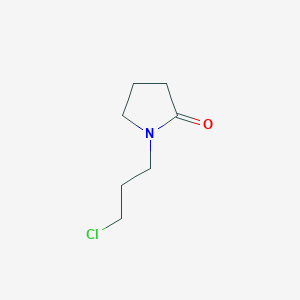
1-(3-Chloropropyl)pyrrolidin-2-one
概要
説明
The compound 1-(3-Chloropropyl)pyrrolidin-2-one is a halogenated pyrrolidinone, which is a class of organic compounds that contain a five-membered lactam structure. The presence of the chloropropyl group suggests potential reactivity due to the halogen, which can participate in various chemical reactions.
Synthesis Analysis
The synthesis of halogenated pyrrolidinones can be achieved through several methods. One approach involves the ring-opening/recyclization reactions of carbamoyl-substituted cyclopropanes. For instance, the synthesis of substituted pyridin-2(1H)-ones, which are structurally related to pyrrolidinones, has been developed using 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide in dichloromethane at room temperature . This method could potentially be adapted for the synthesis of 1-(3-Chloropropyl)pyrrolidin-2-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been determined through crystallography. These molecules consist of three rigid rings connected by single bonds and exhibit a synclinal conformation of the terminal phenyl rings with respect to the central pyrrolidine ring . Although the exact structure of 1-(3-Chloropropyl)pyrrolidin-2-one is not provided, it can be inferred that the chloropropyl group would be attached to the nitrogen of the pyrrolidinone ring, potentially affecting the overall conformation and reactivity of the molecule.
Chemical Reactions Analysis
The chloropropyl group in 1-(3-Chloropropyl)pyrrolidin-2-one is likely to undergo various chemical reactions. For example, halogenated compounds are known to participate in cycloadditions with azomethine ylides, as seen in the synthesis of 1-benzopyrano[2,3-c]pyrrolidines from chromones and azomethine ylides . The presence of the chloro group could also facilitate nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization
- New Synthesis Methods : 1-(3-Chloropropyl)pyrrolidin-2-one is used in innovative synthesis methods for pyrrolidines, which are valuable in medicinal chemistry. Mąkosza and Judka (2005) described a method that generates γ-chlorocarbanions, leading to substituted pyrrolidines, a process mimicking 1,3-dipolar cycloaddition (Mąkosza & Judka, 2005).
- Preparation of Reactive Pyrrolin-2-ones : Alves (2007) reported on the preparation of reactive 3-pyrrolin-2-ones, essential for organic synthesis and as a precursor for potentially bioactive molecules (Alves, 2007).
Molecular Structure and Reactivity
- Characterization of New Molecules : Murthy et al. (2017) synthesized and characterized a novel molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which included a detailed investigation of its reactivity and potential in non-linear optics (Murthy et al., 2017).
- Crystal and Molecular Structures : Mozzchukhin et al. (1991) studied the crystal and molecular structures of compounds related to 1-(3-Chloropropyl)pyrrolidin-2-one, providing insights into their geometric and electronic properties (Mozzchukhin et al., 1991).
Synthesis of Bioactive Molecules
- Development of Medicinal Compounds : Rubtsova et al. (2020) explored the synthesis of pyrrolidin-2-ones derivatives, highlighting their significance in the creation of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
- Synthesis and Testing of Pharmaceutical Derivatives : Malawska et al. (2002) synthesized and tested a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their potential in treating arrhythmias and hypertension, highlighting the compound's relevance in pharmaceutical research (Malawska et al., 2002).
作用機序
Target of Action
Pyrrolidin-2-one derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrrolidin-2-one derivatives are known to have a variety of effects at the molecular and cellular level .
特性
IUPAC Name |
1-(3-chloropropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-4-2-6-9-5-1-3-7(9)10/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLIBBYAXDZTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455326 | |
| Record name | 1-(3-chloropropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91152-30-6 | |
| Record name | 1-(3-chloropropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

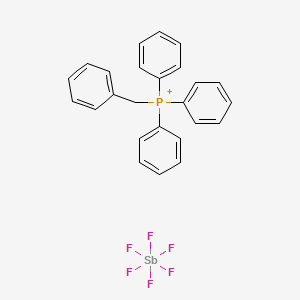



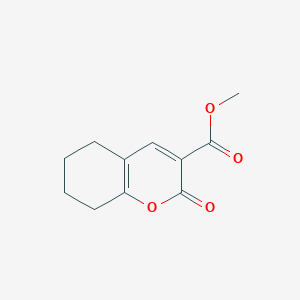
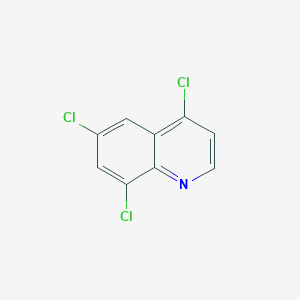

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)


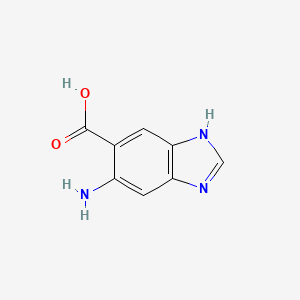
![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)
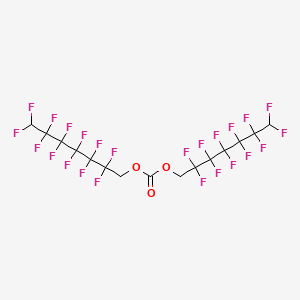
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)